4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

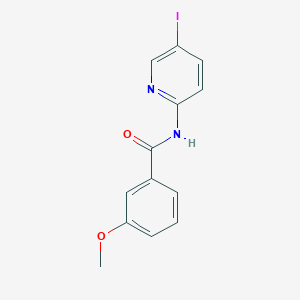

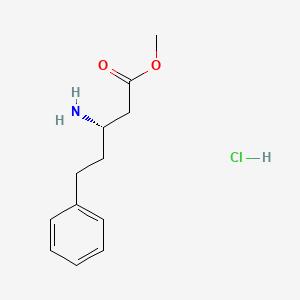

“4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string. The SMILES string for “4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid” is CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)O . This string represents the structure of the molecule in terms of the atoms present and their connectivity.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, molecular formula, and structure. For “4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid”, the molecular weight is 224.25 and the molecular formula is C12H16O4 .

Applications De Recherche Scientifique

Polymerization and Material Science

A study by Nan et al. (2017) explored the polymerization of 4-hydroxymandelic acid, which led to the formation of polymers containing benzofuranone units. This novel type of organic polymer, containing poly(benzofuran-co-arylacetic acid) structures, showed potential for diverse applications due to its ease of preparation and varied reactivity, particularly in nanomedicine and organocatalysis (Nan, Bunge, Cîrcu, Petran, Hădade, & Filip, 2017).

Synthetic Chemistry

Shachan‐Tov and Frimer (2012) demonstrated a novel synthesis method for benzofurans, starting from dihydrocoumarins. This process included the transformation of 7-Hydroxy-3,4-dihydrocoumarin-4-carboxylic acid into benzofuran-3-yl-acetic ester, showcasing a convenient approach to create benzofuran derivatives (Shachan‐Tov & Frimer, 2012).

Medicinal Chemistry

A study by Urzúa et al. (2008) identified compounds with benzofuran structures that exhibited antibacterial properties. They isolated new compounds, including 3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid, from Heliotropium filifolium, which showed activity against Gram-positive bacteria (Urzúa, Echeverría, Rezende, & Wilkens, 2008).

Chemical Synthesis and Analysis

Choi et al. (2006) synthesized the title compound through a Lewis acid-catalyzed reaction, demonstrating its chemical structure and properties. This study contributed to the understanding of molecular interactions and structural stability in benzofuran compounds (Choi, Seo, Kang, Son, & Lee, 2006).

Electrochemical Studies

Moghaddam et al. (2006) conducted an electrochemical study of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to the synthesis of new benzofuran derivatives. This research contributes to the field of electrochemical synthesis and its applications in creating novel organic compounds (Moghaddam, Kobarfard, Davarani, Nematollahi, Shamsipur, & Fakhari, 2006).

Propriétés

IUPAC Name |

4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-6-9-7(13)4-12(2,3)5-8(9)16-10(6)11(14)15/h7,13H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTANEOPKBKSDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)